molecular formula C7H6F2S B072450 [(Difluoromethyl)thio]benzene CAS No. 1535-67-7

[(Difluoromethyl)thio]benzene

Cat. No.: B072450
CAS No.: 1535-67-7
M. Wt: 160.19 g/mol
InChI Key: KDNBCPHMQJEQLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Difluoromethyl)thio]benzene typically involves the reaction of difluorochloromethane with sodium thiophenoxide. The reaction proceeds as follows:

    Reaction of Difluorochloromethane with Sodium Thiophenoxide:

      Reagents: Difluorochloromethane (ClCF2H) and sodium thiophenoxide (C6H5SNa).

      Conditions: The reaction is carried out in an appropriate solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.

      :

      Equation: ClCF2H+C6H5SNaC6H5SCF2H+NaCl\text{ClCF}_2\text{H} + \text{C}_6\text{H}_5\text{SNa} \rightarrow \text{C}_6\text{H}_5\text{SCF}_2\text{H} + \text{NaCl} ClCF2​H+C6​H5​SNa→C6​H5​SCF2​H+NaCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(Difluoromethyl)thio]benzene undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

      Conditions: Typically carried out in aqueous or organic solvents at controlled temperatures.

      Products: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Conducted in anhydrous solvents under inert atmosphere.

      Products: Reduction can convert sulfoxides or sulfones back to the thioether.

  • Substitution

      Reagents: Nucleophiles such as amines or alkoxides.

      Conditions: Performed in polar solvents at moderate temperatures.

      Products: Substitution reactions can replace the difluoromethyl group with other functional groups.

Scientific Research Applications

[(Difluoromethyl)thio]benzene has several applications in scientific research:

  • Chemistry

    • Used as a building block in organic synthesis.
    • Employed in the development of new synthetic methodologies, particularly in the field of difluoromethylation.
  • Biology

    • Investigated for its potential as a bioactive molecule.
    • Studied for its interactions with biological macromolecules.
  • Medicine

    • Explored for its potential therapeutic properties.
    • Used in the design of novel pharmaceuticals with improved metabolic stability and bioavailability.
  • Industry

    • Utilized in the production of specialty chemicals.
    • Applied in the development of advanced materials with unique properties.

Comparison with Similar Compounds

[(Difluoromethyl)thio]benzene can be compared with other similar compounds, such as:

  • (Trifluoromethyl)thio]benzene

    • Contains a trifluoromethyl group (-CF3) instead of a difluoromethyl group.
    • Exhibits different reactivity and physical properties due to the additional fluorine atom.
  • (Methyl)thio]benzene

    • Contains a methyl group (-CH3) instead of a difluoromethyl group.
    • Lacks the unique properties imparted by the fluorine atoms.
  • (Chloromethyl)thio]benzene

    • Contains a chloromethyl group (-CH2Cl) instead of a difluoromethyl group.
    • Shows different chemical behavior due to the presence of chlorine.

This compound is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

difluoromethylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2S/c8-7(9)10-6-4-2-1-3-5-6/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNBCPHMQJEQLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165340
Record name ((Difluoromethyl)thio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1535-67-7
Record name [(Difluoromethyl)thio]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1535-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((Difluoromethyl)thio)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001535677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ((Difluoromethyl)thio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(difluoromethyl)thio]benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.778
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [(Difluoromethyl)thio]benzene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5Q3LB9LTS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 6 ounce Fisher-Porter bottle was charged with 10.0 g (250 mmol) of sodium hydroxide, 13 mL of water, 15 mL of paradioxane, and 5.5 mL (54 mmol) of thiophenol. The bottle and overhead system were closed, the rapidly stirred mixture was heated to 60°-70° C. by means of an oil bath, and the system was charged to 50 psig with chlorodifluoromethane. Heating was continued for 1 hour, during which time the pressure gradually decreased and the system was occasionally recharged to 50 psig with chlorodifluoromethane. After cooling to room temperature, the system was opened and the reaction mixture was treated with 50 mL of water and 25 mL of diethyl ether. Filtration through glass wool paper followed by removal of the ether layer afforded an aqueous solution that was extracted with three 15 mL portions of diethyl ether. The ether layers were combined and concentrated in vacuo to give a residue which was dissolved in 50 mL of pentane. The pentane solution was washed with five 10 mL portions of water, dried (MgSO4), and concentrated in vacuo. Short path distillation of the residue gave 5.88 g (69% yield) of difluoromethyl phenyl sulfide: bp 24°-26° C. (1 torr): 1H NMR (CDCl3) 6.80 (t, IH, JHF =57Hz), 7.30-7.68 (m, 5H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.